(4-Chloro-3-methylphenyl)hydrazine
Overview
Description
(4-Chloro-3-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position
Mechanism of Action
Target of Action
Hydrazine derivatives have been known to exhibit potent antileishmanial and antimalarial activities . They have also been studied for their inhibitory effects on main protease (Mpro) and nonstructural protein 10/nonstructural protein 16 (NSP16) methyltransferase complex, key targets for COVID-19 therapy .
Mode of Action
For instance, hydralazine, a hydrazine derivative, is a direct-acting smooth muscle relaxant and acts as a vasodilator primarily in resistance arterioles . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .
Biochemical Pathways
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation .
Result of Action
Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and inhibition effects against plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chloro-3-methylphenyl)hydrazine can be synthesized through the condensation reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate. The reaction is typically carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce various amines.
Scientific Research Applications
Industry: It can be used in the production of dyes, pigments, and other materials due to its reactive nature.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the chlorine and methyl substitutions.
4-Chlorophenylhydrazine: A derivative with only the chlorine substitution.
3-Methylphenylhydrazine: A derivative with only the methyl substitution.
Uniqueness
(4-Chloro-3-methylphenyl)hydrazine is unique due to the combined presence of both chlorine and methyl groups on the phenyl ring. This dual substitution can influence its reactivity and biological activity, making it distinct from its simpler analogs.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLZYMCYCNYASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573942 | |
Record name | (4-Chloro-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-06-4 | |
Record name | (4-Chloro-3-methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62646-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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